6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

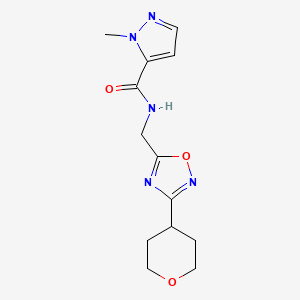

The compound 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the fluorine atom and the methoxyphenyl group on the benzothiazole core suggests that this compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the core structure followed by functionalization at specific positions on the rings. In the case of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine, the synthesis could potentially involve a fluorination step and the introduction of the methoxyphenyl group through a coupling reaction. For example, the synthesis of related compounds has been reported using fluorinated building blocks for Julia olefination, as described in the synthesis of alpha-fluorovinyl Weinreb amides from N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide . This method could be adapted for the synthesis of the compound by choosing appropriate reaction partners and conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the conjugation between the benzene and thiazole rings, which can affect the electronic properties of the molecule. Single-crystal X-ray diffraction studies of similar compounds, such as N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, have revealed a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom . This suggests that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine would also exhibit a delocalized electronic system, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, often acting as electrophiles due to the electron-withdrawing nature of the benzothiazole ring. The presence of a fluorine atom can further enhance this electrophilicity. The reactivity of such compounds can be exploited in the synthesis of more complex molecules, as demonstrated by the use of fluorinated benzothiazole derivatives in Michael addition reactions to produce fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives . This indicates that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine could also undergo similar reactions, potentially leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents attached to the core structure. For instance, the introduction of a methoxy group can affect the solubility and hydrogen bonding capacity of the molecule. The fluorine atom, being highly electronegative, can also impact the acidity of adjacent hydrogen atoms and the overall dipole moment of the molecule. These properties are crucial in determining the compound's behavior in different environments, such as solubility in organic solvents or water, and its interaction with biological systems. The anti-inflammatory activity of related fluorine-substituted compounds suggests that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine could also exhibit significant biological activities .

作用机制

Target of Action

Similar compounds are known to interact with various proteins based on sequence similarity .

Mode of Action

It’s known that ligand binding often causes a conformational change that triggers signaling via guanine nucleotide-binding proteins (g proteins) and modulates the activity of downstream effectors .

Biochemical Pathways

Similar compounds have been found to play an important role in the regulation of various biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 3513 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the interaction of similar compounds with their targets can lead to various cellular responses .

属性

IUPAC Name |

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c1-18-11-5-3-10(4-6-11)16-14-17-12-7-2-9(15)8-13(12)19-14/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSHFIWAHMBJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)

![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)

![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)